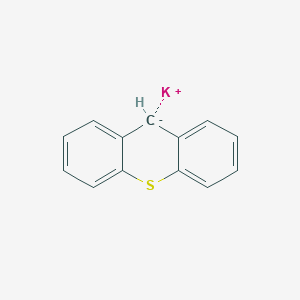

potassium;9H-thioxanthen-9-ide

Description

Contextualization within Thioxanthene (B1196266) Chemistry

Thioxanthene and its derivatives are a class of sulfur-containing heterocyclic compounds that are structurally related to xanthene, with the oxygen atom replaced by a sulfur atom. wikipedia.orgwikipedia.org This structural feature imparts distinct chemical and physical properties to thioxanthenes, making them valuable scaffolds in medicinal chemistry and materials science. encyclopedia.pubontosight.ai The core structure of thioxanthene consists of a dibenzothiopyran ring system. nih.gov

Potassium;9H-thioxanthen-9-ide is the potassium salt of the 9H-thioxanthen-9-ide anion. This anion is formed by the deprotonation of 9H-thioxanthene at the C9 position, creating a carbanion that is stabilized by the delocalization of the negative charge over the aromatic rings. This stability makes the anion a potent nucleophile and a useful reagent in organic synthesis.

The chemistry of thioxanthenes is diverse, with numerous derivatives synthesized for various applications. Many of these derivatives are used as antipsychotic drugs, such as chlorprothixene, clopenthixol, flupenthixol, and thiothixene. wikipedia.orgnih.gov These compounds typically feature a substituent at the 9-position of the thioxanthene ring, highlighting the importance of reactions involving the C9 position.

Academic Significance and Research Trajectories

The academic significance of this compound stems from its role as a key building block in the synthesis of complex organic molecules. Researchers have utilized this compound to explore new synthetic methodologies and to create novel compounds with interesting biological and photophysical properties.

The 9H-thioxanthen-9-ide anion is a versatile anionic species due to its nucleophilic character. It can react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds. This reactivity has been exploited in the synthesis of a range of substituted thioxanthene derivatives. nih.gov

The generation of the 9H-thioxanthen-9-ide anion is typically achieved by treating 9H-thioxanthene with a strong base, such as potassium hydride or potassium amide. The resulting this compound can then be used in subsequent reactions. The choice of base and reaction conditions can influence the yield and selectivity of the desired product.

The study of this compound and its derivatives has interdisciplinary relevance, with applications in medicinal chemistry, materials science, and photochemistry. In medicinal chemistry, thioxanthene derivatives have been investigated for their potential as anticancer and antimicrobial agents. ontosight.ainih.gov The ability to functionalize the thioxanthene scaffold using the 9H-thioxanthen-9-ide anion allows for the synthesis of libraries of compounds for biological screening.

In materials science, thioxanthene-based compounds have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. google.com The photophysical properties of these materials, such as their fluorescence and phosphorescence, can be tuned by modifying the substituents on the thioxanthene ring. The synthesis of these materials often involves the use of intermediates like this compound.

Furthermore, the reactivity of the 9H-thioxanthen-9-ide anion has been utilized in the development of photoinitiators for polymerization reactions. chemicalbook.comsigmaaldrich.com These compounds are essential in various industrial processes, including the curing of coatings, inks, and adhesives.

Properties

CAS No. |

61574-22-9 |

|---|---|

Molecular Formula |

C13H9KS |

Molecular Weight |

236.38 g/mol |

IUPAC Name |

potassium;9H-thioxanthen-9-ide |

InChI |

InChI=1S/C13H9S.K/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |

InChI Key |

TXIUXVQUJWWJAI-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C2=CC=CC=C2SC3=CC=CC=C31.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for 9h Thioxanthen 9 Ide Anion and Its Precursors

Direct Deprotonation Approaches

The most direct route to the 9H-thioxanthen-9-ide anion involves the removal of a proton from the C9 position of 9H-thioxanthene. The acidity of this benzylic proton is enhanced by the adjacent sulfur atom and the two flanking benzene (B151609) rings, which stabilize the resulting conjugate base.

Synthesis via Strong Base Treatment of 9H-Thioxanthene

While the provided outline mentions 9H-thioxanthone as the precursor, the formation of the 9H-thioxanthen-9-ide carbanion necessitates the deprotonation of 9H-thioxanthene. The C9 methylene (B1212753) protons of 9H-thioxanthene are sufficiently acidic to be removed by strong bases. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for such deprotonations in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. uniurb.itnih.govnih.gov The reaction of 9H-thioxanthene with a strong potassium base, such as potassium tert-butoxide in combination with n-BuLi or potassium hydride (KH), would yield the target compound, potassium;9H-thioxanthen-9-ide.

The in situ generation of this anion is a key step in the synthesis of various functionalized thioxanthene (B1196266) derivatives. For example, the anion can be subsequently reacted with electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the 9-position. Research has shown the successful functionalization of the C-H bond at the benzylic position of xanthenes, a class of compounds structurally similar to thioxanthenes, through electrochemical methods that likely involve such anionic intermediates. mdpi.com

Alkali Metal Reduction Pathways

The direct reduction of 9H-thioxanthene with an alkali metal like potassium is not a commonly documented method for producing the 9H-thioxanthen-9-ide anion. Typically, the reaction of polycyclic aromatic hydrocarbons with alkali metals leads to the formation of radical anions and dianions through single electron transfer to the π-system of the aromatic rings. This is in contrast to deprotonation, where the alkali metal acts as a counterion to a strong base that removes a proton. While alkali metals are potent reducing agents, their direct application for the specific deprotonation at the C9 position of 9H-thioxanthene to form the desired anion is less established compared to the use of organometallic bases or metal hydrides. researchgate.netnih.gov

Electrochemical Synthesis of Anionic Species

Electrochemical methods provide a powerful alternative for generating anionic forms of thioxanthene derivatives, particularly from their oxidized precursor, 9H-thioxanthen-9-one. These techniques allow for precise control over the reduction process, enabling the stepwise formation of radical anions and dianions.

One-Electron Reduction Processes to Radical Anions

The electrochemical reduction of 9H-thioxanthen-9-one and its derivatives in aprotic solvents is a well-studied process. researchgate.netrsc.org The initial step involves a reversible one-electron transfer to the molecule, resulting in the formation of a persistent radical anion. researchgate.netrsc.org This process can be monitored using techniques like cyclic voltammetry, which shows a characteristic reversible wave for the one-electron reduction. researchgate.net Spectroelectrochemical studies have been employed to characterize these radical anions, which often exhibit strong absorption in the UV-VIS-NIR regions. rsc.org For instance, the electrochemical reduction of 2-methyl-9H-thioxanthene-9-one leads to a long-lived radical anion. rsc.org

Two-Electron Reduction to Dianions

Under appropriate electrochemical conditions, the radical anion formed in the first reduction step can accept a second electron to form a dianion. rsc.org This two-electron reduction is particularly evident in derivatives such as 2-methyl-9H-thioxanthene-9-one S,S-dioxide, which undergoes a sequential reversible transfer of two electrons to form the radical anion and then the dianion. rsc.orgrsc.org The formation of the dianion is observed as a second wave in cyclic voltammetry experiments. rsc.org Spectroscopic analysis reveals that the dianions have distinct absorption spectra compared to the radical anions. rsc.org

Below is a table summarizing the electrochemical reduction data for selected thioxanthene derivatives.

| Compound | Reduction Step | Potential (V vs. SCE) | Solvent | Technique |

| 2-Methyl-9H-thioxanthene-9-one | 1e⁻ (Radical Anion) | -1.2 | Acetonitrile | Cyclic Voltammetry |

| 2-Methyl-9H-thioxanthene-9-one S,S-dioxide | 1e⁻ (Radical Anion) | -1.2 | Acetonitrile | Cyclic Voltammetry |

| 2-Methyl-9H-thioxanthene-9-one S,S-dioxide | 2e⁻ (Dianion) | -2.0 | Acetonitrile | Cyclic Voltammetry |

This table is generated based on data presented in the referenced literature and is for illustrative purposes. rsc.org

Mechanistic Models of Electrochemical Reduction

To better understand the kinetics and mechanisms of the electrochemical reduction of thioxanthenone derivatives, empirical models have been developed. researchgate.netrsc.org These models are based on the analysis of the total charge passed during electrolysis and the observed changes in the UV-VIS-NIR absorption spectra over time. rsc.org By fitting the experimental spectroelectrochemical data to these kinetic models, researchers can elucidate the reaction pathways and explain the observed electrochromic behavior of materials incorporating these thioxanthene moieties. researchgate.netrsc.org These models have successfully described the time-dependent concentrations of the neutral species, the radical anion, and the dianion during the electrochemical process. rsc.org

Advanced Coupling Reactions for Scaffold Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of the thioxanthene framework and its derivatives. These methods offer high efficiency and functional group tolerance.

Copper-Catalyzed Ullmann-Type Coupling for Thioxanthone Derivatives

The Ullmann reaction, a classic copper-catalyzed coupling method, has been adapted for the synthesis of thioxanthone derivatives. organic-chemistry.orgnih.gov This approach typically involves the intramolecular or intermolecular coupling of an aryl halide with a thiol or phenoxide. In a notable application, a C-N bond formation via an Ullmann-type coupling is utilized to build complex heterocyclic systems fused to the thioxanthone core.

One such synthesis involves the reaction of 1-chloro-4-propoxy-9H-thioxanthen-9-one with various secondary amines. nih.gov This copper-catalyzed nucleophilic aromatic substitution of the chlorine atom, followed by a concerted dehydrative cyclization, yields novel tetracyclic thioxanthene structures. nih.gov The reaction is typically carried out using copper(I) iodide (CuI) as the catalyst in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like methanol (B129727) at elevated temperatures. nih.gov The choice of ligand, such as L-proline, can be crucial for achieving high yields and mild reaction conditions in copper-catalyzed N-arylation reactions. mdpi.com

The general Ullmann-type reaction for synthesizing these derivatives can be summarized as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product Yield | Reference |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | N-propyl-N-(2-aminoethyl)amine | CuI | K₂CO₃ | Methanol | 100 °C | 40% | nih.gov |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | N-(2-aminoethyl)urea | CuI | K₂CO₃ | Methanol | 100 °C | 35% | nih.gov |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | N-(2-aminoethyl)guanidine | CuI | K₂CO₃ | Methanol | 100 °C | 55% | nih.gov |

This table presents selected examples of Ullmann-type coupling reactions for the synthesis of tetracyclic thioxanthene derivatives.

Palladium-Catalyzed Sulfonylative Homocoupling for Thioxanthone 10,10-Dioxides

A facile and scalable method for the preparation of 9H-thioxanthen-9-one 10,10-dioxides involves the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.govchemrxiv.orgnih.gov This transformation provides a direct route to these important sulfone-bridged heterocycles, which are valuable in materials science. nih.gov The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a sulfur dioxide source, like sodium dithionite (B78146) (Na₂S₂O₄), in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org

This method is advantageous as it avoids the multi-step sequences often required in traditional syntheses of thioxanthone 10,10-dioxides, which commonly rely on the oxidation of pre-formed thioxanthones. nih.gov The reaction proceeds under relatively mild conditions, often with heating at around 80 °C, and does not require the addition of an external base. nih.govacs.org

Key findings from studies on this reaction are summarized below:

| Benzophenone Substrate | Catalyst | Sulfur Source | Solvent | Temperature | Yield | Reference |

| 2,2'-Bis(trifluoromethyl)benzophenone | Pd(dppf)Cl₂ | Na₂S₂O₄ | DMSO | 80 °C | >70% | nih.govacs.org |

| 2,2'-Dichlorobenzophenone | Pd(dppf)Cl₂ | Na₂S₂O₄ | DMSO | 80 °C | >70% | nih.govacs.org |

| 2,2'-Dibromobenzophenone | Pd(dppf)Cl₂ | Na₂S₂O₄ | DMSO | 100 °C | >70% | nih.gov |

This table highlights the general conditions and high yields achieved in the palladium-catalyzed sulfonylative homocoupling for the synthesis of thioxanthone 10,10-dioxides.

Radical-Mediated Synthesis Pathways

Radical reactions offer alternative and powerful strategies for the construction and functionalization of the thioxanthene scaffold. These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain through traditional ionic pathways.

Photoinitiated Aromatic Substitution by Radical Anion Chain Mechanisms (Sₙ1)

The Sₙ1 (Substitution Nucleophilic Radical) reaction is a chain process initiated by the transfer of an electron to an appropriate substrate, typically an aryl halide, to form a radical anion. researchgate.net This radical anion then fragments to produce an aryl radical and a halide anion. The aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers its electron to a new substrate molecule to propagate the chain. researchgate.net

While specific examples of Sₙ1 reactions for the direct synthesis of the thioxanthene ring are not extensively documented in the reviewed literature, the principles of this mechanism are applicable. For instance, the intramolecular cyclization of a suitably designed precursor, such as a 2-halophenyl-2'-thioaryl ether, could potentially be initiated by photolysis in the presence of an electron donor to form the thioxanthene ring system via an aryl radical intermediate. The conditions for such reactions are generally mild and are compatible with a range of functional groups. researchgate.net

Electrochemical Giese Reactions Involving Thioxanthene Precursors

The Giese reaction is a radical addition process where a radical species adds to an electron-deficient alkene. nih.govnih.gov Electrochemical methods provide a green and efficient way to generate the necessary radical intermediates without the need for chemical initiators. researchgate.net

Recent studies have demonstrated the electrochemical functionalization of 9H-thioxanthene. mdpi.commdpi.comsemanticscholar.org For example, the direct benzylic C-H amination of thioxanthene with nitriles can be achieved electrochemically, yielding the corresponding 9-aminothioxanthene derivative in good yield. semanticscholar.org While not a classical Giese reaction, this transformation proceeds through a radical cation intermediate at the benzylic position of thioxanthene. mdpi.com

Although direct electrochemical Giese reactions starting from thioxanthene precursors are not explicitly detailed in the available literature, the demonstrated electrochemical reactivity of the thioxanthene C9 position suggests the feasibility of such a transformation. mdpi.comsemanticscholar.org A hypothetical electrochemical Giese reaction could involve the electrochemically generated 9-thioxanthenyl radical adding to an activated alkene.

An example of a related electrochemical C-H functionalization is presented below:

| Thioxanthene Substrate | Reagent | Electrolyte | Solvent | Current | Yield | Reference |

| 9H-Thioxanthene | Acetonitrile | n-Bu₄NPF₆ | Acetonitrile | 8 mA | 64% | semanticscholar.org |

This table shows the conditions for the electrochemical C-H amination of 9H-thioxanthene, illustrating the electrochemical reactivity of the C9 position.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a highly effective strategy for constructing the tricyclic thioxanthene framework, often proceeding with high atom economy and regioselectivity.

A prominent example is the intramolecular Friedel-Crafts alkylation (FCA) of diaryl thioether alcohols. acs.orgnih.govacs.org In this method, a secondary alcohol precursor, synthesized from the corresponding aldehyde, is cyclized under acidic conditions to form the thioxanthene ring. acs.orgnih.gov Notably, the use of an organic Brønsted acid like trifluoroacetic acid (TFA) as a catalyst offers a milder and more environmentally friendly alternative to traditional corrosive Lewis acids. acs.orgnih.gov This approach has been successfully employed to synthesize a variety of novel 9-aryl/alkyl substituted thioxanthenes with high yields. acs.orgnih.govresearchgate.net

The key steps and findings of this methodology are outlined in the table below:

| Starting Alcohol Precursor | Catalyst | Solvent | Reaction Time | Yield of Thioxanthene | Reference |

| 1-(Phenyl(2-(phenylthio)phenyl)methanol) | Trifluoroacetic acid | Dichloromethane (B109758) | 15 min | 95% | acs.orgnih.gov |

| 1-((4-Chlorophenyl)(2-(phenylthio)phenyl)methanol) | Trifluoroacetic acid | Dichloromethane | 15 min | 92% | acs.orgnih.gov |

| 1-((4-Methoxyphenyl)(2-(phenylthio)phenyl)methanol) | Trifluoroacetic acid | Dichloromethane | 15 min | 96% | acs.orgnih.gov |

This table summarizes the efficient synthesis of 9-substituted thioxanthenes via intramolecular Friedel-Crafts alkylation using trifluoroacetic acid as a catalyst.

Friedel-Crafts Reaction for 9-Aryl/Alkyl Thioxanthenes

A versatile and modern approach to synthesizing 9-aryl/alkyl thioxanthenes involves an intramolecular Friedel-Crafts alkylation (FCA). This method utilizes newly synthesized secondary alcohols, which are cyclized to form the thioxanthene ring. In a recently developed procedure, various halogen-substituted 9-aryl/alkyl thioxanthenes were synthesized in high yields using trifluoroacetic acid (TFA) as an efficient organocatalyst under mild conditions.

The synthesis begins with the preparation of the alcohol precursors. This is typically a two-step process starting with a nucleophilic aromatic substitution (SNAr) reaction between a thiophenol derivative and 2-fluorobenzaldehyde. The resulting thioether aldehyde is then treated with an aryl or alkyl magnesium bromide (a Grignard reagent) to produce the desired secondary alcohol. These alcohols are subsequently cyclized via the intramolecular FCA reaction, catalyzed by TFA in a solvent like dichloromethane (DCM) at room temperature, to afford the final 9-aryl/alkyl thioxanthene products.

**Table 2: Synthesis of 9-Aryl/Alkyl Thioxanthenes via Intramolecular Friedel-Crafts Alkylation*** Data derived from an optimized method using TFA as an organocatalyst.

| Starting Alcohol | R Group | Product | Yield (%) |

|---|---|---|---|

| 1-(4-chlorophenyl)-1-(2-(phenylthio)phenyl)methanol | 4-chlorophenyl | 2-chloro-9-phenyl-9H-thioxanthene | 92 |

| 1-(4-fluorophenyl)-1-(2-(phenylthio)phenyl)methanol | 4-fluorophenyl | 2-fluoro-9-phenyl-9H-thioxanthene | 95 |

| 1-(4-bromophenyl)-1-(2-(phenylthio)phenyl)methanol | 4-bromophenyl | 2-bromo-9-phenyl-9H-thioxanthene | 90 |

| 1-phenyl-1-(2-(p-tolylthio)phenyl)methanol | phenyl | 9-phenyl-2-methyl-9H-thioxanthene | 88 |

| 1-ethyl-1-(2-(phenylthio)phenyl)methanol | ethyl | 9-ethyl-9H-thioxanthene | 85 |

Cyclodehydration and Cycloacylation Routes

Cyclodehydration and cycloacylation reactions are classical and widely used methods for constructing the thioxanthene core, typically yielding thioxanthen-9-one, a crucial precursor which can be reduced to 9H-thioxanthene.

One of the most common methods is the acid-catalyzed cyclodehydration of an ortho-(phenylthio)-benzoic acid derivative. In this reaction, the carboxylic acid is treated with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. The acid facilitates an intramolecular electrophilic acylation of the adjacent phenyl ring, closing the central ring to form thioxanthen-9-one.

Another powerful method involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with a sulfur source like sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This procedure constitutes an efficient pathway to 9H-thioxanthen-9-ones and their aza-analogues. researchgate.net Furthermore, variations of intramolecular acylation, such as those starting from 3-arylthio-5-nitrophthalic anhydrides, can also be employed to generate substituted thioxanthen-9-ones.

Table 3: Synthesis of Thioxanthen-9-one Precursors via Cyclization Reactions

| Starting Material | Reagent/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-(Phenylthio)benzoic acid | Concentrated H₂SO₄ | - | Thioxanthen-9-one | High |

| 2-(4-Chlorophenylthio)benzoic acid | Polyphosphoric acid | - | 2-Chlorothioxanthen-9-one | - |

| (2-Fluorophenyl)(2-chlorophenyl)methanone | Na₂S·9H₂O | DMF | Thioxanthen-9-one | - |

| 1,3-Diethylbenzene and 2,2'-Dithiosalicylic acid | Concentrated H₂SO₄ | - | 2,4-Diethyl-9H-thioxanthen-9-one | 90.2 |

Computational Chemistry and Theoretical Modeling of 9h Thioxanthen 9 Ide Anion and Derivatives

Electronic Structure Elucidation

The electronic structure of the 9H-thioxanthen-9-ide anion is fundamental to understanding its reactivity and spectroscopic properties. Computational methods allow for a detailed examination of its molecular orbitals and electron distribution.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the ground state geometry of molecules like the 9H-thioxanthen-9-ide anion. DFT calculations have been successfully employed to predict the geometries of related thioxanthene (B1196266) derivatives. researchgate.netnih.govijcce.ac.irresearchgate.net

For instance, in studies of similar complex organic molecules, DFT methods, such as B3LYP with various basis sets, have been shown to provide results that are in good agreement with experimental data for molecular geometries. researchgate.net The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. This is crucial for accurately predicting other molecular properties.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Functional | Basis Set | Key Features |

|---|---|---|

| B3LYP | 6-31G* | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its balance of accuracy and computational cost. |

| CAM-B3LYP | 6-311++G(d,p) | A long-range corrected hybrid functional, particularly useful for describing charge-transfer states and systems with significant non-covalent interactions. ijcce.ac.ir |

| ωB97X-D | cc-pVTZ | A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where non-covalent interactions play a crucial role. |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. For the 9H-thioxanthen-9-ide anion, the HOMO is the highest energy orbital containing electrons, and the LUMO is the lowest energy orbital that is empty.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability and its ability to participate in electronic transitions. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. Computational studies on related systems have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. purdue.edu For example, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy level.

Excited State Properties and Photophysics

The interaction of the 9H-thioxanthen-9-ide anion with light is governed by its excited state properties. Understanding these properties is crucial for applications in areas such as photochemistry and optoelectronics.

Time-Dependent Density Functional Theory (TD-DFT) for Singlet and Triplet States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules. rsc.orgresearchgate.netrsc.org It allows for the investigation of both singlet (spins paired) and triplet (spins unpaired) excited states, which are fundamental to understanding photophysical processes like fluorescence and phosphorescence.

TD-DFT calculations can predict the energies of various excited states and the probabilities of transitions between them. For instance, in thioxanthone derivatives, TD-DFT has been used to interpret their electronic absorption spectra and to understand the nature of their excited states, such as n→π* and π→π* transitions. researchgate.net The formation of triplet states is particularly important for the photochemical activity of many thioxanthene derivatives. researchgate.net

Interpretation of Electronic Transitions and Absorption Spectra

The absorption of light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. TD-DFT calculations can simulate the electronic absorption spectrum of a molecule by determining the energies and oscillator strengths of its electronic transitions. rsc.orgresearchgate.net

For the 9H-thioxanthen-9-ide anion, the absorption spectrum would be characterized by transitions from occupied molecular orbitals to unoccupied molecular orbitals. By analyzing the nature of the orbitals involved in these transitions, it is possible to assign the observed absorption bands to specific electronic processes within the molecule. For example, studies on related thioxanthone derivatives have shown strong absorption in the UV-Vis-NIR region, which was interpreted with the help of TD-DFT. rsc.orgresearchgate.net

Table 2: Calculated Electronic Transitions for a Hypothetical Thioxanthene Derivative

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 2.85 | 0.012 | HOMO → LUMO |

| S0 → S2 | 3.10 | 0.250 | HOMO-1 → LUMO |

| S0 → S3 | 3.54 | 0.005 | HOMO → LUMO+1 |

Modeling of Exciton (B1674681) Behaviors and Intermolecular Interactions

In the solid state or in aggregates, the excited state properties of molecules can be significantly influenced by intermolecular interactions. An exciton is a bound state of an electron and an electron hole which are attracted to each other by the electrostatic Coulomb force. The behavior of excitons is crucial for understanding the performance of organic electronic devices.

Computational modeling can be used to study how molecules like the 9H-thioxanthen-9-ide anion interact with each other and how these interactions affect their photophysical properties. For example, the introduction of alkyl substituents in some organic molecules has been shown to weaken intermolecular interactions, which in turn affects their crystallization and optical properties. rsc.org Similarly, π-π stacking and hydrogen bonding are important intermolecular interactions that can influence the crystal packing and, consequently, the electronic properties of thioxanthone derivatives. core.ac.uk Modeling these interactions helps in designing materials with desired solid-state properties.

Reaction Mechanism Prediction and Energy Profiles

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving thioxanthene derivatives. By computing the energies of reactants, intermediates, transition states, and products, researchers can predict the most likely reaction pathways and understand the dynamics of processes such as photoexcitation and deactivation.

The deactivation of excited states is a critical process in photochemistry and photophysics. For thioxanthene derivatives, which are employed as photoredox catalysts, understanding these pathways is key to designing more efficient systems. acs.org Theoretical modeling, particularly using Density Functional Theory (DFT), allows for the investigation of these mechanisms.

In the context of photoinduced metal-free atom transfer radical polymerization (ATRP), computational studies have explored the deactivation process involving thioxanthene-based catalysts. acs.org Calculations suggest that while the activation process follows a Dissociative Electron Transfer (DET) mechanism, the deactivation pathway favors an associative electron transfer that involves a termolecular encounter. acs.org Analysis of the reaction energy profiles and the structures of radical cation intermediates helps to elucidate the stability and reactivity of the species involved. acs.org

For related radical anions, such as those of cyanoanthracenes, time-dependent DFT (TD-DFT) calculations are used to model excited-state dynamics. These studies show that after photoexcitation, the radical anions undergo very rapid (on a picosecond timescale) non-radiative deactivation back to the ground state. researchgate.net This efficient deactivation is often facilitated by conical intersections between the excited state (D₁) and ground state (D₀) potential energy surfaces, a pathway favored by the increased structural flexibility of radical anions compared to their neutral parent molecules. researchgate.net

| System | Method | Key Finding | Reference |

| Thioxanthene Derivatives in ATRP | DFT | Deactivation favors an associative electron transfer mechanism. | acs.org |

| Cyanoanthracene Radical Anions | TD-DFT | Efficient non-radiative deactivation (3-5 ps) to ground state via D₁/D₀ conical intersection. | researchgate.net |

This table presents findings from theoretical studies on the deactivation mechanisms of thioxanthene derivatives and analogous radical anions.

The solvent environment can significantly influence the structure, stability, and photophysical properties of molecules, including the 9H-thioxanthen-9-ide anion and its derivatives. Quantum chemical methods are employed to model these interactions and predict their consequences. nih.gov

Studies on the closely related thioxanthone molecule show that solvation leads to distinct structural and electronic changes. nih.gov For instance, moving from a vacuum to a solvent environment can cause a lengthening of the carbonyl bond, while the benzene (B151609) rings of the molecule remain largely unaffected. nih.gov These structural modifications are mirrored by shifts in the electronic absorption spectra. The n(O)π* electronic transitions typically experience a blue shift (to higher energy), whereas the ππ* transitions undergo a red shift (to lower energy). nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk solvent environment. The choice of solvent, from nonpolar (like cyclohexane) to polar aprotic (like DMSO) or polar protic (like methanol), can have a profound effect. nih.govrsc.org For some donor-π-acceptor type molecules, a change from a nonpolar to a polar solvent can induce a significant red shift in fluorescence emission, indicating a more stabilized, charge-transfer excited state. rsc.org By analyzing these solvatochromic shifts, researchers can estimate changes in the molecular dipole moment upon excitation. rsc.org

| Molecule | Solvent | Observed Effect | Computational Insight | Reference |

| Thioxanthone | Various | Lengthening of C=O bond | Blue shift in n(O)π* transitions, red shift in ππ* transitions | nih.gov |

| D-π-A Thiophene Derivative | Cyclohexane to DMSO | Large red shift (162 nm) in fluorescence emission | Indicates stabilization of the intramolecular charge transfer (ICT) excited state | rsc.org |

This table summarizes the computed and observed effects of solvation on the structure and photophysical properties of thioxanthone and related molecules.

Conformational Analysis and Stereochemical Influences

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of bonds (stereochemistry) are fundamental to a molecule's properties and reactivity. Theoretical studies provide deep insights into the preferred conformations and the possibility of different stereoisomers.

Geometric isomerism, often described as cis- and trans-isomerism, arises from restricted rotation around a bond, typically a double bond or a bond within a cyclic structure. teachy.ai This isomerism can lead to compounds with the same chemical formula and connectivity but different spatial arrangements and, consequently, distinct physical and chemical properties. teachy.ainih.gov

While the rigid tricyclic core of the 9H-thioxanthen-9-ide anion itself does not exhibit simple cis/trans isomerism, this phenomenon becomes highly relevant in its derivatives, particularly those with substituted side chains containing double bonds. Computational modeling is a key tool for investigating such isomers. For instance, in studies of new sulfonamide derivatives, tandem mass spectrometry suggested the presence of geometric isomers, a hypothesis that was supported by quantitative structure-retention relationship (QSRR) models. nih.gov These in silico models can describe the relationship between the calculated geometry of the cis/trans isomer pairs and their observed chromatographic behavior, thereby providing strong evidence for their existence and stability. nih.gov

Theoretical calculations can determine the relative energies of the different isomers, predict the energy barrier for isomerization, and identify the more stable configuration. This is crucial as different geometric isomers can have vastly different biological activities or chemical reactivity. nih.gov

| Compound Class | Methodology | Application of Theoretical Study | Reference |

| Sulfonamide Derivatives | QSRR / Molecular Modeling | Supported the hypothesis of cis-trans isomerization around a C=N bond by correlating molecular geometry with chromatographic retention times. | nih.gov |

| Platinum(II) Complexes | DFT / X-ray Diffraction | Demonstrated how geometric isomerism (trans vs. cis arrangement) significantly impacts cellular uptake and DNA platination, affecting anticancer activity. | nih.gov |

This table illustrates the application of theoretical methods to study geometric isomerism and its consequences in different classes of chemical compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of Thioxanthenide Compounds

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as radical anions. When thioxanthene (B1196266) and its derivatives are reduced, for instance electrolytically in dimethylformamide, the radical anions of the corresponding ketones are formed. rsc.org EPR spectroscopy can detect these radical intermediates and provide information about their electronic structure.

The EPR spectra of semiquinone-type radical anions derived from thioxanthene-related compounds typically exhibit an isotropic g-value around 2.0039. researchgate.net For instance, the unresolved EPR spectra of certain radical anions show a peak line width (ΔB) of 6-7 G, confirming the presence of these species. researchgate.net The g-factor values are close to that of an unpaired electron, which aligns with the expected electronic structure of these materials. bibliotekanauki.pl

In more complex systems, such as those involving redox flow batteries, in situ EPR and coupled EPR/NMR methods can be employed to detect and quantify radical anion intermediates formed during electrochemical cycling. nih.gov This allows for the determination of electron transfer rates and the study of electrolyte decomposition. nih.gov High-field time-domain EPR spectroscopy has also proven to be a powerful tool for deconvoluting mixtures of radical species, as demonstrated in studies of enzymatic reactions where disulfide radical anions are formed. nih.gov The ability to suppress signals from predominant radical species allows for the observation and characterization of transient radical intermediates. nih.gov

The study of radical anions through EPR is not limited to their detection. Analysis of the hyperfine coupling constants in the EPR spectrum can provide quantitative information about the unpaired electron density distribution over the radical anion. nih.gov This information is crucial for understanding the reactivity and stability of these species. Time-resolved photofragment depletion (TRPD) spectroscopy is another advanced technique used to investigate the excited-state reaction dynamics of radical anions, particularly those that are challenging to probe with conventional methods due to low electron affinities. nih.gov

Spectroelectrochemical Methods

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a substance as it undergoes oxidation or reduction at an electrode surface. This in-situ approach is particularly valuable for characterizing the transient and stable products of electrochemical reactions involving thioxanthenide compounds.

Three-dimensional (3D) spectroelectrochemistry is a powerful technique for monitoring the formation and decay of electrochemical reduction products in real-time. By recording full spectral data as a function of both wavelength and time (or applied potential), a comprehensive picture of the reaction mechanism can be obtained.

In the study of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide, 3D spectroelectrochemistry was instrumental in demonstrating that the electrochemical reduction leads to the formation of persistent radical anions and, in the case of the S,S-dioxide, a dianion. rsc.orgresearchgate.net This technique allows for the observation of strong absorption bands of these anions in the UV-VIS-NIR wavelength region. rsc.orgresearchgate.net An empirical kinetic model, based on the analysis of the total charge passed during electrolysis and the established electrochemical reduction mechanism, can be used to describe the time-dependent changes in optical density observed in the 3D spectroelectrochemical surfaces. rsc.orgresearchgate.net This detailed kinetic information helps to explain the electrochromic behavior of materials incorporating these thioxanthene-based pendant groups. rsc.org

The electronic absorption spectra of the molecular ions (radical anions and dianions) of thioxanthenide compounds provide critical information about their electronic transitions. These spectra are often interpreted with the aid of time-dependent density functional theory (TD-DFT) calculations. rsc.orgresearchgate.net

For instance, the electrochemical reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide results in the formation of radical anions and a dianion, all of which exhibit strong absorption in the UV-VIS-NIR region. rsc.org TD-DFT calculations have shown that the most intense electronic transitions of the dianions are hypsochromically shifted (shifted to shorter wavelengths) in the visible region compared to the intense transitions of the corresponding radical anions. rsc.org Furthermore, these dianion transitions are predicted to have much higher oscillator strengths, a finding that has been experimentally confirmed. rsc.org

The reduction of tetraiodotetraazapentacene, a related polycyclic aromatic compound, also demonstrates distinct spectral changes upon formation of the radical anion and dianion. Monoreduction leads to a significant red-shift of the maximum absorption wavelength (λmax) into the near-infrared region, while the dianion's λmax is hypsochromically shifted back into the visible range. nih.gov These spectral properties are crucial for understanding the electronic structure and potential applications of these charged species.

Absorption and Emission Spectroscopy (UV-Vis-NIR)

Ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption and emission spectroscopy are fundamental tools for characterizing the photophysical properties of thioxanthenide compounds and their performance in various materials. These techniques probe the electronic transitions within the molecules, providing insights into their structure-property relationships. The UV-Vis-NIR range corresponds to photon energies that induce various electronic excitations. nih.gov

Photoluminescence, encompassing both fluorescence and phosphorescence, is a key characteristic of many thioxanthene derivatives. Fluorescence involves the emission of light from a singlet excited state, a process with a short lifetime, while phosphorescence originates from a triplet excited state and has a longer lifetime. libretexts.org

Studies on tetracyclic thioxanthene derivatives have revealed that some of these compounds exhibit significant fluorescence. nih.govua.ptnih.gov For example, certain tetracyclic thioxanthenes with a quinazoline-chromene scaffold display bright intracellular fluorescence, making them promising candidates for theranostic applications in cancer therapy. nih.govua.ptnih.gov The fluorescence properties are influenced by the degree of conjugation in the molecule; higher conjugation levels generally lead to more emissive and absorbent compounds. nih.gov

In the context of organic light-emitting diodes (OLEDs), 9,9-diphenyl-9H-thioxanthene derivatives have been investigated as host materials for blue phosphorescent emitters. rsc.org The photophysical properties of these materials, including their emission characteristics, are crucial for achieving high device efficiency. rsc.org The choice of substituents and their linkage positions on the thioxanthene core can be systematically varied to tune the photophysical properties and optimize the performance of the OLEDs. rsc.org

The quantum efficiency of fluorescence, which is the ratio of the number of emitted photons to the number of absorbed photons, is a critical parameter for characterizing these materials. libretexts.org

The absorption profile of a material across the UV-Vis-NIR spectrum is fundamental to its function, whether in electronics, catalysis, or sensing. nih.govnih.gov The analysis of these profiles provides information on electronic transitions, band gaps, and the presence of specific chromophores. youtube.comresearchgate.net

In the context of electro-active polyimides containing thioxanthene-based pendant groups, the absorption characteristics of the neutral precursors and their reduced forms (radical anions and dianions) are directly related to their electrochromic behavior. rsc.org The strong absorption of the anionic species in the UV-VIS-NIR region is the basis for the color change observed in these materials upon electrochemical switching. rsc.org

The absorption spectra of functional materials can be measured in various modes, such as diffuse-reflectance for solid samples, which is particularly useful for powders and opaque materials. nih.gov The spectra can reveal not only the intrinsic absorption of the material but also bands related to impurities or absorbed species like water. nih.gov For instance, in the development of new functional materials, UV-Vis-NIR spectroscopy is used to characterize the absorption properties of lanthanide-based compounds, which have applications in luminescence, bioimaging, and optical sensors. nih.gov Similarly, the technique is employed to analyze the absorption spectra of nickel(II) cluster-based coordination polymers, which have potential applications in energy storage. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular structure and dynamics of chemical compounds in solution. For potassium;9H-thioxanthen-9-ide, both proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental for confirming the formation of the 9-thioxanthenide anion and understanding its electronic environment.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

The deprotonation of 9H-thioxanthene at the C9 position to form the 9-thioxanthenide anion results in significant changes in the NMR spectra. The formation of the carbanion at C9 leads to a distinct upfield shift for the protons and carbons in the vicinity of the anionic center due to increased electron density.

In ¹H NMR spectroscopy, the disappearance of the signal corresponding to the C9 proton of the parent 9H-thioxanthene is a primary indicator of successful anion formation. The aromatic protons of the thioxanthenide anion would be expected to show complex multiplets, with their chemical shifts influenced by the delocalization of the negative charge into the aromatic rings.

¹³C NMR spectroscopy provides more direct evidence of the carbanion's structure. A significant upfield shift of the C9 carbon resonance is anticipated, reflecting the high electron density at this position. The chemical shifts of the other carbons in the aromatic rings are also affected, providing insight into the charge distribution throughout the molecule. The analysis of ¹H and ¹³C NMR data is crucial for confirming the identity and purity of the this compound salt in solution. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) for Thioxanthenide Anion | Comments |

| ¹H (Aromatic) | 6.0 - 8.0 | Complex multiplet patterns. Shifts are influenced by charge delocalization and the specific solvent and counter-ion. |

| ¹³C (C9) | 70 - 90 | Significant upfield shift compared to the neutral precursor, characteristic of a carbanionic center. |

| ¹³C (Aromatic) | 100 - 150 | Shifts vary depending on the position relative to the sulfur atom and the C9 carbanion, reflecting the charge distribution. |

Note: The exact chemical shifts are dependent on the solvent, temperature, and concentration.

Variable Temperature NMR for Dynamic Processes and Interconversion

Variable Temperature (VT) NMR spectroscopy is an essential technique for studying dynamic processes such as conformational changes or ion-pair interactions in solution. sci-hub.senih.gov For this compound, VT-NMR can provide insights into the nature of the interaction between the potassium cation and the thioxanthenide anion.

At different temperatures, the NMR spectra can reveal changes in the ion pair structure, such as the equilibrium between contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). These different species can have distinct chemical shifts and coupling constants. By monitoring the spectra as a function of temperature, it is possible to determine thermodynamic parameters for these equilibria. chemicalbook.com

Furthermore, the thioxanthene ring system is not planar and can undergo ring inversion. VT-NMR can be used to study the kinetics of this process. At low temperatures, the ring inversion may be slow on the NMR timescale, resulting in separate signals for non-equivalent protons. As the temperature is increased, the rate of inversion increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Fundamental Gas Phase Ion Chemistry

In the context of this compound, mass spectrometry would be used to characterize the thioxanthenide anion in the gas phase. rsc.org Electrospray ionization (ESI) in negative ion mode would be a suitable technique to generate the [M-H]⁻ ion from a solution of the salt. The resulting mass spectrum would show a prominent peak corresponding to the mass of the 9H-thioxanthen-9-ide anion (C₁₃H₉S⁻).

Further investigation using tandem mass spectrometry (MS/MS) would involve the isolation of the thioxanthenide anion and its fragmentation through collision-induced dissociation (CID). The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of sulfur or cleavage of the aromatic rings, helping to confirm the connectivity of the molecule. The study of these gas-phase reactions provides fundamental insights into the intrinsic stability and reactivity of the anion, free from solvent and counter-ion effects. nih.govwikipedia.org

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the coordination environment of the potassium cation and its interaction with the thioxanthenide anion. It would show whether the potassium ion is coordinated to the C9 carbanion, the sulfur atom, and/or the pi-system of the aromatic rings. The structure would also elucidate the packing of the ions in the crystal lattice. Key structural parameters of interest would include the K⁺-C9 and K⁺-S bond distances, as well as the planarity of the tricyclic thioxanthene system. This information is crucial for understanding the nature of the ionic bonding and the distribution of charge in the solid state.

| Structural Parameter | Description | Significance |

| K⁺-C9 Distance | The distance between the potassium cation and the C9 carbon of the anion. | Indicates the strength and nature of the ion-pair interaction at the carbanionic center. |

| K⁺-S Distance | The distance between the potassium cation and the sulfur atom. | Reveals potential coordination of the cation to the sulfur lone pairs. |

| Dihedral Angle | The angle between the two benzene (B151609) rings of the thioxanthene moiety. | Describes the "folding" of the tricyclic system. |

| C-S Bond Lengths | The lengths of the carbon-sulfur bonds in the central ring. | Provides insight into the electronic structure and hybridization. |

| C-C Bond Lengths | The lengths of the carbon-carbon bonds within the aromatic rings. | Can indicate the degree of charge delocalization. |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.comresearchgate.net The spectra provide a molecular "fingerprint" that is sensitive to the molecular structure and bonding.

Probing Molecular Vibrations and Chemical Properties of Complex Systems

The structural elucidation of complex molecules such as this compound relies heavily on advanced spectroscopic techniques. These methods provide a window into the molecular structure, bonding, and electronic properties of the thioxanthenide anion and its interaction with the potassium cation. By combining data from various spectroscopic sources, a detailed picture of the compound's characteristics can be assembled.

The thioxanthenide anion, the core of this compound, is formed by the deprotonation of the 9H-thioxanthene molecule. This process results in a planar carbanion, where the negative charge is delocalized across the tricyclic system. Spectroscopic analysis is crucial for understanding the extent of this delocalization and the resulting changes in the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide significant structural information. The formation of the anion from 9H-thioxanthene leads to a notable upfield shift in the signals of the protons and carbon atoms of the aromatic rings. This is due to the increased electron density from the delocalized negative charge.

The interaction between the thioxanthenide anion and the potassium cation can also be investigated using ³⁹K NMR spectroscopy. The chemical shift of the ³⁹K nucleus is sensitive to the nature of the cation-anion interaction. In a solution, the observed chemical shift would be a weighted average of the solvated potassium ion and any ion pairs or larger aggregates formed with the thioxanthenide anion. The magnitude of the chemical shift can provide insights into the degree of ionic association and the electronic environment surrounding the potassium ion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Thioxanthenide Anion

| Atom | Predicted Chemical Shift (ppm) | Notes |

| H1, H8 | 7.0 - 7.5 | Aromatic protons, shifted upfield compared to neutral thioxanthene. |

| H2, H7 | 6.8 - 7.2 | Aromatic protons, influenced by charge delocalization. |

| H3, H6 | 6.8 - 7.2 | Aromatic protons, influenced by charge delocalization. |

| H4, H5 | 7.0 - 7.5 | Aromatic protons, shifted upfield compared to neutral thioxanthene. |

| H9 | Signal Absent | Deprotonation at the C9 position. |

| C1, C8 | 120 - 125 | Aromatic carbons, shielded by increased electron density. |

| C2, C7 | 115 - 120 | Aromatic carbons, significantly shielded. |

| C3, C6 | 115 - 120 | Aromatic carbons, significantly shielded. |

| C4, C5 | 120 - 125 | Aromatic carbons, shielded by increased electron density. |

| C4a, C5a | 130 - 135 | Bridgehead carbons, influenced by the heteroatom and charge. |

| C8a, C9a | 135 - 140 | Bridgehead carbons adjacent to sulfur and the anionic center. |

| C9 | 80 - 90 | Anionic carbon, highly shielded. |

Note: These are predicted values based on theoretical calculations and data from analogous anionic aromatic systems. Actual experimental values may vary depending on the solvent and counter-ion.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The formation of the thioxanthenide anion from thioxanthene leads to characteristic changes in the vibrational spectrum. The C-H stretching vibrations of the aromatic rings, typically observed around 3000-3100 cm⁻¹, would remain, but their intensities and positions might be slightly altered due to the change in electron distribution.

The most significant changes are expected in the fingerprint region (below 1600 cm⁻¹). The vibrational modes associated with the tricyclic backbone will be affected by the planarization of the central ring and the delocalization of the negative charge. New bands may appear, and existing bands may shift in frequency and change in intensity.

Computational studies on related thioxanthene derivatives can provide theoretical vibrational frequencies that aid in the interpretation of experimental spectra. Density Functional Theory (DFT) calculations are often employed for this purpose.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of the Thioxanthenide Anion

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Description |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Stretching vibrations of the C-H bonds on the benzene rings. |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |

| C-S Stretch | 650 - 750 | IR, Raman | Stretching vibration of the carbon-sulfur bonds in the central ring. |

| Out-of-Plane C-H Bend | 700 - 900 | IR | Bending vibrations of the aromatic C-H bonds out of the plane of the rings. |

Note: These are predicted frequency ranges based on computational models and data from similar aromatic sulfide (B99878) compounds. The exact frequencies can be influenced by the solid-state packing or solvent interactions.

The combination of these advanced spectroscopic techniques provides a comprehensive understanding of the structural and electronic properties of this compound. While direct experimental data for this specific compound is not widely available in the literature, the principles of spectroscopy and data from related compounds allow for a detailed and scientifically accurate characterization.

Applications in Organic Synthesis and Functional Material Development

Building Blocks for Advanced Organic Scaffolds

The structural rigidity and electronic properties of the thioxanthene (B1196266) core make potassium;9H-thioxanthen-9-ide a valuable precursor for constructing larger, more complex molecular architectures. Its nucleophilic character allows for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of novel organic frameworks.

Precursors for Novel Heterocycles and Polycyclic Aromatic Systems

This compound is instrumental in the synthesis of a variety of substituted thioxanthene derivatives, which are important polycyclic heterocyclic systems. The reaction of this carbanion with various electrophiles allows for the introduction of functional groups at the 9-position, leading to a diverse library of compounds. These derivatives are often precursors themselves for more complex molecules with applications in medicinal chemistry and materials science. For instance, subsequent oxidation of 9-substituted-9H-thioxanthenes can yield the corresponding thioxanthen-9-ones, a class of compounds known for their biological activities and use as photoinitiators.

The synthesis of various 3-substituted thioxanthen-9-one-10,10-dioxides has been achieved through methods suitable for parallel synthesis, starting from commercially available materials. This highlights the adaptability of the thioxanthene scaffold in creating libraries of compounds for screening purposes. The development of efficient synthetic methods for 9H-thioxanthen-9-ones and their aza-analogues further underscores the importance of this structural motif in constructing complex heterocyclic systems.

Construction of Spiro Compounds (e.g., Spiro[fluorene-9,9'-xanthene] (B3069175) Derivatives)

Spiro compounds, characterized by two rings linked by a single common atom, have gained significant attention due to their unique three-dimensional structures and applications in molecular electronics and optoelectronic devices. This compound, or its in-situ generated equivalent, is a key conceptual intermediate in the synthesis of spiro[fluorene-9,9'-xanthene] (SFX) and its derivatives.

An efficient, one-pot synthetic method to produce spiro[fluorene-9,9'-xanthene] has been developed, which is believed to proceed through a thermodynamically controlled cyclization reaction. Although the direct use of pre-formed this compound is not explicitly detailed in this specific one-pot method, the mechanism involves the nucleophilic attack of a phenoxide onto a fluorenylidene cation, a reaction pathway analogous to the reactivity of the thioxanthene carbanion. SFX-based building blocks are particularly noted for their high thermal stability and are used to construct blue-light-emitting materials. The rigid and propeller-shaped spiro structure helps to prevent intermolecular aggregation, which is beneficial for maintaining high emission efficiency in the solid state.

| Spiro Compound Derivative | Synthesis Method | Key Feature | Application |

| Spiro[fluorene-9,9'-xanthene] (SFX) | One-pot synthesis under excessive MeSO3H conditions. | High thermal stability. | Blue-light-emitting materials. |

| 2,7-bis[spiro[fluorene-9,9′-xanthene]-2-yl]-9,9-dioctylfluorene (BSFXF) | Suzuki coupling reaction of monobromo-SFX. | High morphological stability. | Blue-light-emitting model compound. |

Components in Organic Electronic Devices

The thioxanthene moiety, readily incorporated into larger molecules and polymers via intermediates like this compound, imparts valuable electronic and photophysical properties. These characteristics are exploited in the design of materials for various organic electronic devices.

Electro-active Polymers and Polyimides with Thioxanthene Pendant Groups

Electro-active polymers are materials that can change their properties in response to an electric field. The incorporation of thioxanthene units as pendant groups on a polymer backbone can introduce desirable electrochemical behavior.

New electro-active polyimides (PIs) featuring pendant groups based on 9H-thioxanthene-9-one and its S,S-dioxide derivative have been synthesized. These polymers demonstrate high thermal stability (up to 400 °C) and are capable of reversible electron transfer at low negative potentials. The introduction of the thioxanthene-based pendant groups is responsible for the observed electrochromic behavior, with the formation of radical anion states within the polymer layer upon electrochemical reduction. The synthesis of such polymers would involve creating a monomer containing the thioxanthene unit, a process where an intermediate like this compound could be used to attach the scaffold to the monomer precursor.

| Polyimide Pendant Group | Key Properties | Potential Application |

| 9H-thioxanthene-9-one (Th(O)S) | Thermally stable up to 400°C; Reversible electron transfer; Electrochromic absorption bands at 363, 409, 683 nm. | Electrochromic devices, charge storage layers. |

| 9H-thioxanthene-9-one-S,S-dioxide (Th(O)SO2) | Thermally stable up to 400°C; Reversible electron transfer; Electrochromic absorption bands at 355, 644 nm. | Electrochromic devices, charge storage layers. |

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The field of organic light-emitting diodes (OLEDs) has been revolutionized by the development of materials exhibiting thermally activated delayed fluorescence (TADF). TADF emitters allow for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. The thioxanthene core, particularly in its oxidized form (thioxanthen-9-one-S,S-dioxide), serves as an excellent electron acceptor unit in the design of TADF molecules.

Thioxanthene derivatives have been successfully incorporated into TADF emitters. For example, molecules with a donor-acceptor (D-A) structure, using carbazole (B46965) as the electron donor and thioxanthone or its S,S-dioxide derivative as the electron acceptor, have been developed as TADF emitters for highly efficient fluorescent OLEDs. Furthermore, novel TADF materials using 9,9-dimethyl-9H-thioxanthene 10,10-dioxide as an electron acceptor have been designed for blue OLEDs. Theoretical calculations show that these materials can have a sufficiently small energy gap between their singlet and triplet states, which is crucial for efficient reverse intersystem crossing and, consequently, strong TADF. Solution-processable TADF conjugated polymers have also been synthesized using a 9H-thioxanthen-9-one-10,10-dioxide derivative as a red/orange emissive TADF unit, demonstrating their utility in efficient solution-processed OLEDs.

Photoinitiators and Photoredox Catalysts

Thioxanthone and its derivatives, which can be synthesized from this compound precursors, are well-established as highly efficient photoinitiators and photoredox catalysts. Upon absorption of light, these molecules can reach an excited state with the ability to initiate chemical reactions, such as polymerization, or to facilitate redox reactions.

Thioxanthone derivatives are used as Type II photoinitiators, typically in combination with a hydrogen donor like an amine, for the photopolymerization of acrylate (B77674) monomers. They have also been investigated as photosensitizers in bimolecular systems for cationic photopolymerization. In the context of photoredox catalysis, thioxanthone derivatives can act as powerful organic photocatalysts. For instance, visible-light-promoted intramolecular cyclization to synthesize thioxanthone derivatives themselves has been reported, showcasing a self-catalytic type of process. These catalysts are employed in a variety of organic transformations, including C-H functionalization and atom transfer radical polymerization (ATRP), often operating under mild conditions using visible light as the energy source.

Use in Photopolymerization Processes

Thioxanthone and its derivatives are well-established as Type II photoinitiators, which generate initiating radical species through a multi-step mechanism upon exposure to light. mdpi.comrsc.org In these systems, the thioxanthone molecule absorbs light and is promoted to an excited triplet state. This highly energetic state then interacts with a co-initiator, typically a tertiary amine, through an electron or hydrogen transfer process. mdpi.comrsc.org This reaction produces an α-aminoalkyl radical, which is the primary species responsible for initiating the free-radical polymerization of monomers, and a thioxanthone ketyl radical, which is generally less reactive. rsc.org

This mechanism is highly efficient for the free-radical polymerization (FRP) of acrylate monomers and can also be adapted for the cationic polymerization of epoxy monomers when used in combination with iodonium (B1229267) or sulfonium (B1226848) salts. mdpi.comacs.orgacs.org The versatility and efficiency of thioxanthone-based systems have made them valuable in applications requiring rapid curing under specific light conditions, such as in stereolithography (3D printing) technologies. mdpi.com The performance of these photoinitiating systems is often evaluated by the final conversion percentage of the monomer functional groups.

| Derivative | Max. Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Monomer System | Final Monomer Conversion (%) | Light Source |

|---|---|---|---|---|---|

| T1 (Carbazole-substituted) | 404 | 5800 | TMPTA with Iodonium Salt | ~60 | LED @ 405 nm |

| T2 (Carbazole-substituted) | 404 | 5400 | TMPTA with Iodonium Salt | ~60 | LED @ 405 nm |

| T3 (Carbazole-substituted) | 404 | 6000 | TMPTA with Iodonium Salt | ~60 | LED @ 405 nm |

| T4 (Diphenylamine-substituted) | 408 | 14400 | TMPTA with N-phenylglycine | ~50 | LED @ 420 nm |

Applications in Visible Light-Mediated Chemical Transformations

The utility of the thioxanthene scaffold extends beyond polymerization into broader applications in visible-light photocatalysis. nih.gov Thioxanthone derivatives can function as metal-free photoredox catalysts, capable of mediating reactions through single electron transfer (SET), hydrogen atom transfer (HAT), or energy transfer (EnT) pathways. mdpi.comrsc.org This allows for the promotion of a wide array of organic transformations under mild conditions, using visible light as a renewable energy source. organic-chemistry.org

Key applications include:

Synthesis of Heterocycles: Visible-light strategies have been developed for the synthesis of thioxanthone derivatives themselves through intramolecular cyclization, offering an environmentally friendly alternative to traditional methods that often require harsh reagents. organic-chemistry.orgresearchgate.net

Merger with Transition Metal Catalysis: Thioxanthone photocatalysis can be synergistically combined with transition metal catalysis. For instance, it has been used with nickel catalysis to facilitate reactions such as the homocoupling of aryl halides and the arylation of H-phosphine oxides. rsc.org

C-H Functionalization: Researchers have reported the use of thioxanthone catalysts for the direct C-H imidation of arenes and heteroarenes, demonstrating a powerful method for C-N bond formation. researchgate.net

Development of UV and Visible Light Absorbers

The inherent ability of the thioxanthene chromophore to strongly absorb light in the UV and visible regions of the spectrum makes it a prime candidate for use as a light absorber or photostabilizer in various materials.

Incorporation into Polymeric Articles and Biomedical Devices

When incorporated into a polymer matrix, thioxanthene derivatives can function as UV absorbers. These additives protect the material from photodegradation by absorbing damaging UV radiation and harmlessly dissipating the energy as heat. nih.gov This process prevents the formation of free radicals that would otherwise lead to chain scission, crosslinking, and ultimately, the degradation of the polymer's structural integrity. nih.gov This is particularly important for enhancing the photostability of polymers used in outdoor applications. nih.gov

Furthermore, the direct use of thioxanthone-based photoinitiators in the 3D printing of photocurable resins represents a method of covalent incorporation into the final polymeric article. mdpi.com This is highly relevant for the fabrication of custom biomedical devices. Certain tetracyclic thioxanthene derivatives have also been shown to possess intrinsic fluorescence and antitumor properties, opening the possibility of their use in theranostic applications, where they can serve simultaneously as a therapeutic agent and a diagnostic imaging tool. nih.gov

Supramolecular Chemistry and Host-Guest Systems

The rigid, planar, and aromatic nature of the thioxanthene scaffold makes it an ideal component for the construction of complex, non-covalently bonded molecular assemblies.

Design of Supramolecular Architectures

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through specific non-covalent interactions such as hydrogen bonding, metal coordination, van der Waals forces, and π-π stacking. nih.govmdpi.com The thioxanthene core is an excellent building block, or tecton, for these architectures due to its ability to participate in strong π-π stacking interactions with other aromatic systems. frontiersin.org By chemically modifying the thioxanthene scaffold with functional groups capable of forming hydrogen bonds or coordinating with metal ions, chemists can precisely control the self-assembly process to create complex host-guest systems and functional materials. semanticscholar.org

Interactions with Macrocyclic Receptors (e.g., Calixarenes) in Separation Science

A significant application of thioxanthene derivatives in supramolecular chemistry is their use as guest molecules for macrocyclic hosts, particularly in the field of separation science. Calixarenes are cup-shaped macrocycles with a hydrophobic cavity that can encapsulate guest molecules of a complementary size and shape. researchgate.netnih.gov

This host-guest recognition has been successfully applied in High-Performance Liquid Chromatography (HPLC). Stationary phases chemically bonded with calixarenes have demonstrated the ability to separate the cis- and trans-isomers of pharmacologically active thioxanthene derivatives, such as flupentixol and clopenthixol. nih.gov The shape selectivity provided by the calixarene (B151959) cavity allows for the differentiation of these closely related isomers, a separation that is challenging on conventional chromatographic phases. nih.gov

The potassium cation associated with this compound plays a crucial role in this context. Potassium ions are known to bind strongly within the cavities of specific calixarene derivatives (like calixcrowns), acting as a template. nih.govacs.org This ion-templated pre-organization of the host can significantly enhance the binding affinity and selectivity for a complementary guest, such as the thioxanthen-9-ide anion. nih.gov This three-component interaction (host-ion-guest) provides a sophisticated mechanism for achieving highly selective molecular recognition, which is fundamental to advanced separation technologies.

Rational Design of Thioxanthene-Based Functional Materials

The rational design of functional materials derived from thioxanthene hinges on a deep understanding of the interplay between molecular structure and macroscopic properties. By strategically modifying the core thioxanthene scaffold, researchers can develop advanced materials with tailored optical, electronic, and mechanical responses.

Structure-Property Relationships in Advanced Applications

The utility of thioxanthene derivatives in advanced applications is governed by their distinct structure-property relationships. The inherent characteristics of the thioxanthene unit, such as its rigid, electron-rich tricyclic system, provide a robust platform for creating materials with unique functionalities. For instance, the planarity and extended π-conjugation of the thioxanthene core are pivotal in developing materials with interesting photophysical properties.

In the context of multi-stimuli-responsive luminescent materials, the conformation of the thioxanthene chromophore plays a dominant role in defining the material's properties. rsc.org For example, in a divinyl thioxanthene-based AIE (Aggregation-Induced Emission) luminogen, the conformation of the terminal chromophore-thioxanthene can adopt either an up-down or up-up arrangement. rsc.org These conformational differences, along with intermolecular interactions, dictate the polymorphic nature of the material, leading to distinct luminescent behaviors. rsc.orgresearchgate.net

The nature of substituents on the thioxanthene ring also significantly influences the material's properties. The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, thereby tuning its emission color and quantum yield. Furthermore, the side chain in position 9 of the thioxanthene structure is critical in determining the neuroleptic potency of thioxanthene derivatives in pharmacological applications. encyclopedia.pub

The following table summarizes the key structural features of thioxanthene derivatives and their impact on the material's properties:

| Structural Feature | Impact on Properties |

| Thioxanthene Core Conformation | Influences polymorphism and luminescent properties. |

| Substituents on the Thioxanthene Ring | Modulate electronic properties and emission characteristics. |

| Side Chain at Position 9 | Determines neuroleptic potency in pharmacological applications. |

| Intermolecular Interactions | Affect aggregation states and stimuli-responsive behaviors. |

Strategies for Modulating Mechanochromic, Thermoresponsive, and Triboluminescence Behaviors

The modulation of mechanochromic, thermoresponsive, and triboluminescent behaviors in thioxanthene-based materials is a key area of research in the development of smart materials. These properties are intrinsically linked to the ability of the material to switch between different solid-state packing arrangements or molecular conformations in response to external stimuli.

One effective strategy for achieving multi-stimuli responsiveness is the fine control of the aggregation states of the thioxanthene-based compound. rsc.org For instance, a divinyl thioxanthene derivative has been shown to exhibit polymorphism, with different crystalline forms displaying distinct responsive behaviors. rsc.org The metastable forms of this compound are active towards mechanoluminescence and thermoresponsive luminescence, while another polymorph is triboluminescently active. rsc.orgresearchgate.net

The strategic design of molecular structures to engender multiple unique functions into a single compound is a promising approach. rsc.org This can be achieved by incorporating flexible linkers or side chains that can undergo conformational changes in response to mechanical force or temperature variations. These conformational changes, in turn, alter the intermolecular interactions and packing modes, leading to a change in the material's luminescent properties.

A summary of strategies to modulate the responsive behaviors of thioxanthene-based materials is presented in the table below:

| Responsive Behavior | Modulation Strategy |

| Mechanochromism | Introduction of moieties that can undergo changes in conformation or packing upon mechanical stress. |

| Thermoresponsiveness | Incorporation of thermally labile bonds or groups that can induce phase transitions. |

| Triboluminescence | Design of crystalline structures that can generate light upon fracture. |

By employing these design strategies, researchers can create a new generation of thioxanthene-based functional materials with tailored stimuli-responsive properties for applications in sensing, information anti-counterfeiting, and thermal sensing. rsc.orgresearchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing potassium;9H-thioxanthen-9-ide derivatives, and how can reaction conditions be optimized?